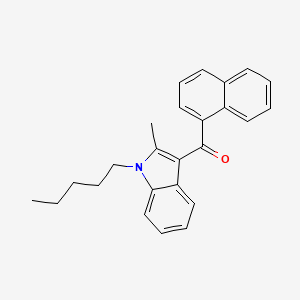

JWH-007

Übersicht

Beschreibung

JWH 007 is a synthetic cannabinoid belonging to the naphthoylindole family. It was first synthesized by John W. Huffman and his team in 1994. This compound acts as a potent agonist at both the cannabinoid receptor 1 and cannabinoid receptor 2, which are part of the endocannabinoid system. JWH 007 is known for its analgesic properties and has been studied for its potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Referenzstandard in der analytischen Chemie zur Identifizierung von synthetischen Cannabinoiden verwendet.

Biologie: Untersucht auf seine Auswirkungen auf das Endocannabinoid-System und sein Potenzial als Therapeutikum.

Medizin: Untersucht auf seine analgetischen Eigenschaften und seine mögliche Verwendung in der Schmerztherapie.

Industrie: Verwendet in der Entwicklung neuer synthetischer Cannabinoide für Forschungszwecke.

Wirkmechanismus

JWH 007 entfaltet seine Wirkungen durch Bindung an den Cannabinoid-Rezeptor 1 und den Cannabinoid-Rezeptor 2. Diese Rezeptoren sind Teil des Endocannabinoid-Systems, das eine entscheidende Rolle bei der Regulierung verschiedener physiologischer Prozesse spielt, darunter Schmerz, Stimmung und Appetit. Nach der Bindung an diese Rezeptoren aktiviert JWH 007 intrazelluläre Signalwege, was zur Modulation der Neurotransmitterfreisetzung und zu nachfolgenden physiologischen Wirkungen führt .

Wirkmechanismus

JWH-007, also known as 1-Pentyl-2-methyl-3-(1-naphthoyl)indole or UNII-5IQ75333OM, is a synthetic cannabinoid that has been the subject of extensive research due to its potent activity .

Target of Action

This compound primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .

Mode of Action

As a cannabinoid agonist , this compound binds to both CB1 and CB2 receptors with high affinity . This binding mimics the action of endogenous cannabinoids, leading to a series of cellular responses .

Biochemical Pathways

Upon binding to the CB1 and CB2 receptors, this compound triggers a cascade of biochemical reactions. These reactions can influence various physiological processes, from pain perception to mood regulation . .

Result of Action

This compound’s action at the CB1 and CB2 receptors leads to a range of effects at the molecular and cellular levels. For instance, it has been found to perform comparably to Δ9-THC in mouse studies on spontaneous activity, antinociception, hypothermia, and catalepsy .

Biochemische Analyse

Biochemical Properties

JWH-007 interacts with cannabinoid receptors CB1 and CB2, with Ki values of 9.5 and 2.9 nM, respectively . This interaction is significant as it compares favorably with the binding of Δ9-THC, which binds CB1 and CB2 with Ki values of 41 and 36 nM, respectively .

Dosage Effects in Animal Models

This compound has been shown to perform comparably to Δ9-THC in mouse studies on spontaneous activity, antinociception, hypothermia, and catalepsy

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von JWH 007 beinhaltet typischerweise die Reaktion von 1-Naphthoylchlorid mit 2-Methyl-1-pentylindol. Die Reaktion wird in Gegenwart einer Base wie Triethylamin oder Pyridin durchgeführt, die als Katalysator wirkt. Das Reaktionsgemisch wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Chloroform unter Rückfluss erhitzt. Nach Beendigung der Reaktion wird das Produkt mittels Säulenchromatographie gereinigt .

Industrielle Produktionsmethoden

Die industrielle Produktion von JWH 007 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Reaktoren und fortschrittlichen Reinigungsverfahren wie der Hochleistungsflüssigkeitschromatographie gewährleistet die effiziente Produktion von JWH 007 .

Analyse Chemischer Reaktionen

Arten von Reaktionen

JWH 007 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: JWH 007 kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Die Reduktion von JWH 007 kann zur Bildung von Alkoholen oder Aminen führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Amine, Thiole und Alkohole werden in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Ketonen oder Carbonsäuren.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von substituierten Naphthoylindolen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

JWH 018: Eine ähnliche Verbindung mit einer etwas höheren Bindungsaffinität für den Cannabinoid-Rezeptor 1.

JWH 015: Ein weiteres Naphthoylindol mit einer anderen Alkylkettenlänge.

JWH 073: Eine Verbindung mit einer ähnlichen Struktur, aber unterschiedlichen pharmakologischen Eigenschaften.

Einzigartigkeit

JWH 007 ist einzigartig aufgrund seiner spezifischen Bindungsaffinität sowohl für den Cannabinoid-Rezeptor 1 als auch für den Cannabinoid-Rezeptor 2. Diese duale Affinität macht es zu einer wertvollen Verbindung für die Untersuchung des Endocannabinoid-Systems und seiner potenziellen therapeutischen Anwendungen .

Eigenschaften

IUPAC Name |

(2-methyl-1-pentylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO/c1-3-4-9-17-26-18(2)24(22-14-7-8-16-23(22)26)25(27)21-15-10-12-19-11-5-6-13-20(19)21/h5-8,10-16H,3-4,9,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBNKINXTRKICJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165903 | |

| Record name | JWH-007 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155471-10-6 | |

| Record name | JWH 007 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155471-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-007 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155471106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-007 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-007 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IQ75333OM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

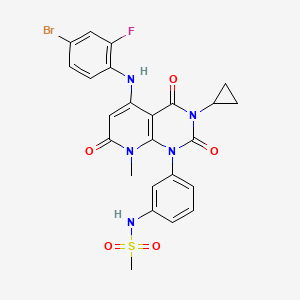

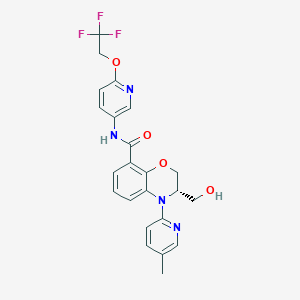

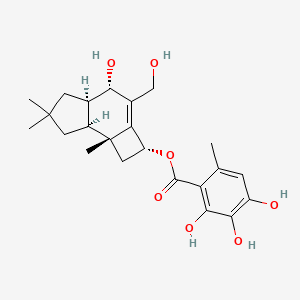

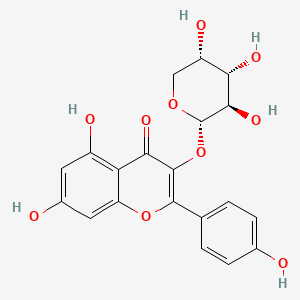

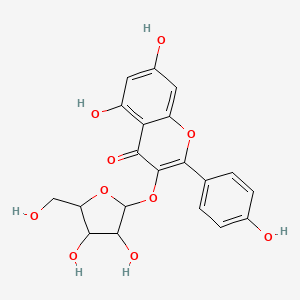

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-carbamimidoyl-3,4-dihydro-1H-isoquinolin-7-yl)oxymethyl]-1-pyridin-4-ylpiperidine-4-carboxylic acid;methanesulfonic acid](/img/structure/B1673110.png)

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1673115.png)